molecular formula C11H17NO3 B14721091 {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone CAS No. 6345-99-9

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone

Cat. No.: B14721091
CAS No.: 6345-99-9
M. Wt: 211.26 g/mol
InChI Key: OVERICFSTYBNRA-UHFFFAOYSA-N
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Description

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone is a complex organic compound characterized by its unique structure, which includes dicyclopropylmethylidene and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone typically involves the reaction of dicyclopropylmethylideneamine with propoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {[(Cyclopropylmethylidene)amino]oxy}(ethoxy)methanone
  • {[(Cyclopropylmethylidene)amino]oxy}(butoxy)methanone
  • {[(Dicyclopropylmethylidene)amino]oxy}(methoxy)methanone

Uniqueness

{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone is unique due to its dicyclopropylmethylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

6345-99-9

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(dicyclopropylmethylideneamino) propyl carbonate

InChI

InChI=1S/C11H17NO3/c1-2-7-14-11(13)15-12-10(8-3-4-8)9-5-6-9/h8-9H,2-7H2,1H3

InChI Key

OVERICFSTYBNRA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)ON=C(C1CC1)C2CC2

Origin of Product

United States

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